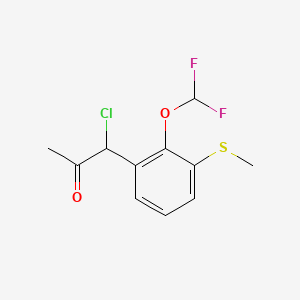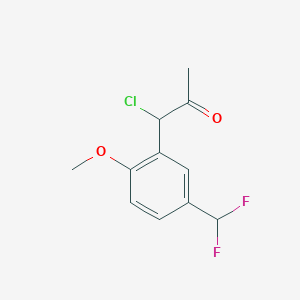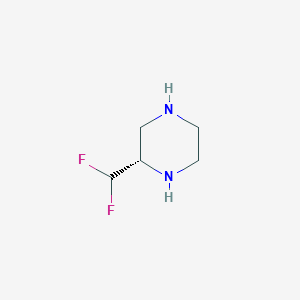
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene can be synthesized through various methods. One common approach involves the copper-mediated trifluoromethylation of arynes. In this method, arynes are reacted with [CuCF3] in the presence of an oxidant such as DDQ, resulting in the formation of 1,2-bis(trifluoromethyl)arenes . This reaction is typically carried out under mild conditions and allows for the rapid construction of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form cyclopropanes and pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to replace the chlorine atoms.
Cycloaddition Reactions: Reactions with 2-trifluoromethyl-1,3-conjugated enynes and CF3CHN2 under solvent-controlled conditions can yield cyclopropanes and pyrazolines.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Cycloaddition Reactions: Bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups but in different positions on the benzene ring.
1,2-Bis(trifluoromethyl)cyclopropane: A compound with a similar trifluoromethyl substitution pattern but on a cyclopropane ring.
Uniqueness
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is unique due to the specific positioning of its trifluoromethyl and chlorine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H2Cl2F6 |
|---|---|
Molecular Weight |
282.99 g/mol |
IUPAC Name |
1,5-dichloro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F6/c9-3-1-4(7(11,12)13)6(5(10)2-3)8(14,15)16/h1-2H |
InChI Key |
BGLAUWOOOFHRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


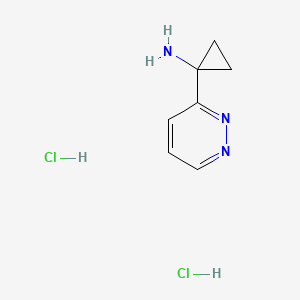
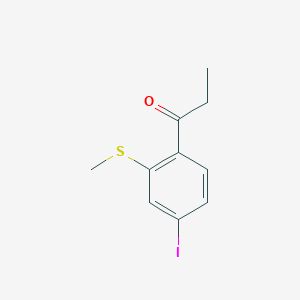
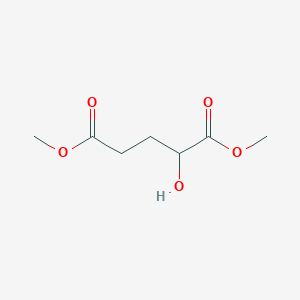
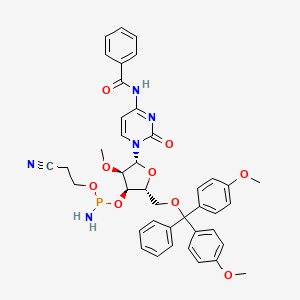

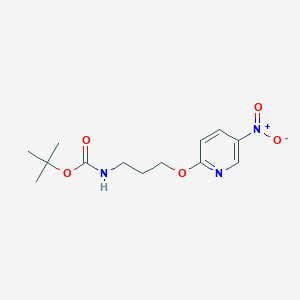

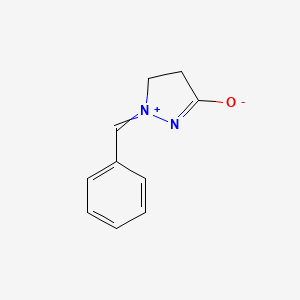
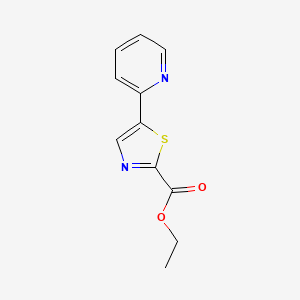
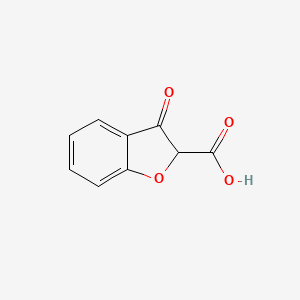
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
